2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one 2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Brand Name: Vulcanchem
CAS No.: 306979-20-4
VCID: VC4775707
InChI: InChI=1S/C15H13N3OS/c1-11-7-8-13-16-14(17-15(19)18(13)9-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
SMILES: CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3)C=C1
Molecular Formula: C15H13N3OS
Molecular Weight: 283.35

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

CAS No.: 306979-20-4

Cat. No.: VC4775707

Molecular Formula: C15H13N3OS

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one - 306979-20-4

Specification

CAS No. 306979-20-4
Molecular Formula C15H13N3OS
Molecular Weight 283.35
IUPAC Name 2-benzylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C15H13N3OS/c1-11-7-8-13-16-14(17-15(19)18(13)9-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Standard InChI Key YUNNNNOUEYXESO-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3)C=C1

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound belongs to the pyrido[1,2-a] triazin-4-one family, characterized by a fused bicyclic system:

  • A pyridine ring (six-membered, nitrogen-containing) fused with a 1,3,5-triazin-4-one moiety (three nitrogen atoms at positions 1, 3, and 5).

  • Substituents:

    • Benzylsulfanyl group (-S-CH2-C6H5) at position 2.

    • Methyl group (-CH3) at position 7 .

Systematic IUPAC Name

2-[(Phenylmethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a] triazin-4-one .

Key Identifiers

PropertyValueSource
CAS Number306979-20-4
Molecular FormulaC15H13N3OS
Molecular Weight283.35 g/mol
ACD/Labs IdentifierMFCD00244110

Synthesis and Manufacturing

Example Pathway (Inferred from ):

  • Intermediate Formation: 7-Methyl-4H-pyrido[1,2-a] triazin-4-one reacts with benzyl disulfide in the presence of NaH.

  • Thioether Formation: Nucleophilic substitution at position 2 yields the target compound.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at position 2 requires controlled reaction conditions .

  • Purity: Column chromatography (e.g., silica gel with CH2Cl2/MeOH) achieves >90% purity .

Physicochemical Properties

Experimental Data

PropertyValueSource
Density~1.28 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in H2O; soluble in DMSO

Biological Activity and Applications

Reported Activities (Analogs)

Compound ClassActivitySource
Pyrido-triazinonesAntiviral, kinase inhibition
Benzylsulfanyl derivativesAnticancer (cell line assays)

Mechanistic Insights

  • Sulfanyl Group: Enhances lipophilicity, improving membrane permeability.

  • Triazinone Core: Acts as a hydrogen bond acceptor, targeting enzyme active sites (e.g., kinases) .

Research Applications

  • Drug Discovery: Included in targeted diversity libraries for high-throughput screening .

  • Agrochemicals: Potential insecticidal activity (unpublished data inferred from ).

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302P270: Do not eat/drink during use
Harmful in contact with skinH312P280: Wear protective gloves
Harmful if inhaledH332P260: Avoid dust inhalation

Exposure Control

  • PPE: Gloves, lab coat, eye protection .

  • Ventilation: Use fume hoods during handling .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key SubstituentBioactivity
2-(Benzylsulfanyl)-7-methyl (this compound)283.35-S-CH2-C6H5, -CH3Under investigation
2-Phenyl analog 223.23-C6H5Not reported
2-[(4-CF3-benzyl)sulfanyl]337.32-S-CH2-C6H4-CF3Antiviral lead

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator